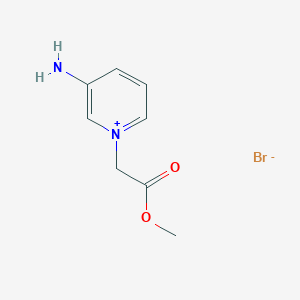
4-Iodo-6-(methylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6-(methylsulfonyl)quinoline is a quinoline derivative characterized by the presence of an iodine atom at the 4th position and a methylsulfonyl group at the 6th position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(methylsulfonyl)quinoline typically involves the iodination of 6-(methylsulfonyl)quinoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Iodo-6-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial, antiviral, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline derivatives.
Photovoltaics: Employed in the development of third-generation photovoltaic cells due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-Iodo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death. This mechanism is similar to that of other quinoline derivatives . Additionally, it may interact with other proteins and pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodoquinoline: Lacks the methylsulfonyl group, making it less polar and potentially less active in certain biological assays.
6-Methylsulfonylquinoline: Lacks the iodine atom, which may reduce its reactivity in substitution and coupling reactions.
4-Bromo-6-(methylsulfonyl)quinoline: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Uniqueness
4-Iodo-6-(methylsulfonyl)quinoline is unique due to the combination of the iodine atom and the methylsulfonyl group, which enhances its reactivity and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C10H8INO2S |
|---|---|
Molekulargewicht |
333.15 g/mol |
IUPAC-Name |
4-iodo-6-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8INO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChI-Schlüssel |
BDKUIQMZOZRKPF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)









